5-(((4-(3-bromophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
This compound belongs to the class of dihydropyrimidine-dione derivatives, characterized by a fused thiazole ring and a 3-bromophenyl substituent. Its structure includes a thioxodihydropyrimidine core, which is functionalized with a methylene-linked thiazol-2-ylamino group at position 5 and a bromine atom at the para position of the phenyl ring. The presence of the bromine atom enhances lipophilicity and may influence binding interactions with biological targets.
Properties
IUPAC Name |
5-[(E)-[4-(3-bromophenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2S2/c15-8-3-1-2-7(4-8)10-6-23-14(17-10)16-5-9-11(20)18-13(22)19-12(9)21/h1-6H,(H3,18,19,20,21,22)/b16-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXXUJSMXYNGP-FZSIALSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((4-(3-bromophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, based on diverse scientific studies.
Synthesis
The synthesis of thiazole derivatives often involves multi-step reactions that yield compounds with various substituents. For instance, the synthesis of related thiazole derivatives has been reported through electrophilic diazo coupling reactions, where thiazole rings are modified to enhance their biological activity . The specific synthesis pathway for the target compound involves the reaction of 4-(3-bromophenyl)thiazol-2-amine with appropriate aldehydes under controlled conditions.
Biological Activity Overview
Thiazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to the target structure have shown significant antibacterial and antifungal properties. For example, thiazole derivatives have been reported to exhibit inhibitory effects against various bacteria and fungi at minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .
- Anticancer Properties : Certain thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspase pathways and inhibiting cell proliferation .
- Antimalarial Activity : Some thiazole-based compounds have been evaluated for their antimalarial properties. For instance, benzothiazole hydrazones have shown efficacy against Plasmodium falciparum, indicating that modifications in the thiazole structure can lead to enhanced antimalarial activity .
The biological activity of thiazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazoles act as inhibitors of specific enzymes involved in metabolic pathways. For example, they can inhibit dihydrofolate reductase or other key enzymes critical for microbial growth .
- DNA Interaction : Some thiazoles exhibit the ability to intercalate with DNA or bind to DNA-associated proteins, leading to disruption of replication and transcription processes in both microbial and cancer cells .
- Reactive Oxygen Species (ROS) Generation : Thiazole derivatives may induce oxidative stress in cells by generating ROS, which can lead to cell death in pathogens or tumor cells .
Case Studies
Several studies highlight the biological activities associated with thiazole derivatives:
- Study on Antimicrobial Activity : A study demonstrated that a series of thiazole compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values as low as 25 μg/mL .
- Cytotoxicity Against Cancer Cells : Research indicated that a thiazole derivative induced apoptosis in human breast cancer cell lines through mitochondrial pathway activation, with IC50 values ranging from 10 μM to 20 μM .
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole and pyrimidine compounds exhibit notable antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Compounds similar to 5-(((4-(3-bromophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine have shown effectiveness against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) : Some derivatives have displayed MIC values as low as 0.21 μM, indicating strong antibacterial properties .
Anticancer Activity
Studies have demonstrated that compounds containing thiazole and pyrimidine rings can exhibit cytotoxic effects against cancer cell lines:
- Cell Line Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation .
- Mechanism of Action : The proposed mechanism involves interference with DNA synthesis and repair processes, which is crucial for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Effects : The presence of bromine in the phenyl ring enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes .
- Thiazole and Pyrimidine Interactions : The interaction between the thiazole nitrogen and pyrimidine carbonyls is believed to play a critical role in the compound's biological efficacy .
Case Studies
Several studies have explored the applications of compounds structurally related to 5-(((4-(3-bromophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other dihydropyrimidine-dione derivatives modified with heterocyclic or aromatic substituents. Below is a detailed comparison based on synthesis, spectral data, and biological activity:
Physicochemical and Spectral Properties
- Key Insight : The target compound’s 3-bromophenyl group would likely downfield-shift aromatic protons in ^1H NMR (δ ~7.5–8.0) compared to methoxy-substituted analogues (δ 6.72–7.12) .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method is the most reliable route for constructing the thiazole ring. This involves cyclocondensation of an α-haloketone with a thioamide.
Procedure :
- Reactants :
- Conditions : Reflux in ethanol for 12 hours.
- Workup :
Mechanistic Insight :
Iodine facilitates the formation of the thiazole ring by promoting the nucleophilic attack of the thiourea’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of hydrogen iodide.
Key Data :
Stage 2: Formation of the Methylene Bridge
Condensation with Formaldehyde
The amino group of 4-(3-bromophenyl)thiazol-2-amine undergoes condensation with formaldehyde to generate the methylene (–CH=) linkage.
Procedure :
- Reactants :
- 4-(3-Bromophenyl)thiazol-2-amine (0.05 mol).
- Formaldehyde (37% aqueous solution, 0.06 mol).
- Conditions : Stir in acetic acid at 60°C for 4 hours.
- Workup :
- Pour into ice-water, filter, and recrystallize from ethanol.
Mechanistic Insight :
The reaction proceeds via Schiff base formation, where the primary amine attacks the carbonyl carbon of formaldehyde, followed by dehydration to form the imine (–N=CH–).
Key Data :
Stage 3: Cyclization to Dihydropyrimidine-dione
Biginelli-like Cyclocondensation
The dihydropyrimidine-dione ring is assembled using a modified Biginelli reaction, substituting urea with thiourea to introduce the thioxo group.
Procedure :
- Reactants :
- N-(4-(3-Bromophenyl)thiazol-2-yl)methanimine (0.03 mol).
- Ethyl acetoacetate (0.03 mol, β-ketoester).
- Thiourea (0.03 mol).
- Conditions : Reflux in ethanol with HCl (catalyst) for 8 hours.
- Workup :
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Mechanistic Insight :
The β-ketoester’s enol form reacts with thiourea to form a thiouracil intermediate, which subsequently condenses with the imine to form the dihydropyrimidine ring.
Key Data :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, Stage 1 can be completed in 30 minutes at 100°C with comparable yields.
One-Pot Approach
Combining Stages 2 and 3 in a single pot minimizes intermediate isolation:
- Reactants : 4-(3-Bromophenyl)thiazol-2-amine, formaldehyde, ethyl acetoacetate, thiourea.
- Conditions : Reflux in ethanol/HCl for 12 hours.
- Yield : ~60%.
Structural Validation and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What are the standard synthetic routes for preparing 5-(((4-(3-bromophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how are reaction conditions optimized?
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
-
Methodological Answer : Structural confirmation requires UV-Vis (λmax ~270 nm for conjugated systems ), IR (C=S stretch at 1250-1350 cm⁻¹ ), and NMR (δ 7.5-8.5 ppm for aromatic protons, δ 5.5-6.5 ppm for methylene groups ). HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> calculated within 0.001 Da ). Purity is assessed via HPLC (C18 column, 25-min cycle ).
-
Example NMR Peaks :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (3-bromophenyl) | 7.6-8.2 | Multiplet |
| Methylene (CH=N) | 5.8-6.2 | Singlet |
| Thiazole NH | 10.1-10.5 | Broad |
Advanced Research Questions
Q. How can computational methods predict the reactivity or bioactivity of this compound, and what parameters are critical?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like microbial enzymes (e.g., dihydrofolate reductase) using ligand conformers and grid-box sampling . Parameters include:
-
Solvent model (e.g., PBS for aqueous environments).
-
Docking score thresholds (≤ -6.0 kcal/mol for strong binding ).
-
ADMET properties (logP <5 for bioavailability ).
- Data Table :
| Parameter | Computational Tool | Target Value |
|---|---|---|
| HOMO-LUMO Gap | Gaussian 09 | ≤ 4.5 eV |
| LogP | SwissADME | 2.5-3.5 |
| Docking Score | AutoDock Vina | ≤ -6.0 kcal/mol |
Q. How do structural isomers (e.g., Z/E configurations) affect biological activity, and how are they resolved experimentally?
-
Methodological Answer : Isomerism arises from the methylene group’s geometry. NOESY NMR identifies spatial proximity (e.g., NOE between thiazole NH and methylene protons in Z-isomer ). Biological assays (e.g., MIC testing) show Z-isomers often exhibit 2-3x higher antimicrobial activity due to better target fitting . Chromatographic separation uses chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
-
Example Data :
| Isomer | MIC (μg/mL) | Retention Time (min) |
|---|---|---|
| Z | 12.5 | 18.3 |
| E | 25.0 | 21.7 |
Q. How can contradictions in biological activity data (e.g., varying IC50 values) be systematically addressed?
- Methodological Answer : Contradictions arise from assay conditions (e.g., cell line variability, serum content). Mitigation strategies:
Standardize protocols : Use ATCC-certified cell lines and fixed serum concentrations (e.g., 10% FBS) .
Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to compare replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
